Forsythoside
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Overview
Description
Forsythoside is a phenylethanol glycoside compound primarily found in the plant Forsythia suspensa (Thunb.) Vahl, which is widely used in traditional Chinese medicine. This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antibacterial properties . It is one of the main active components of Forsythiae Fructus, the dried fruit of Forsythia suspensa, which is known for its heat-clearing and detoxifying effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Forsythoside can be extracted from Forsythia suspensa leaves using various methods. One common method involves heating and stirring the leaves in an ethanol solution. The extraction process is optimized by adjusting variables such as extraction temperature, extraction time, liquid-to-material ratio, ethanol concentration, and pH value of the solution . The optimum extraction conditions are typically around 53.4°C for 2.2 hours with a 60% ethanol solution at pH 6 .
Industrial Production Methods: For industrial production, macroporous resins are often used to purify this compound. The AB-8 macroporous resin is particularly effective due to its high adsorption and desorption rates . The process involves loading the resin with the this compound extract, followed by desorption using ethanol. This method can increase the purity of this compound from 20.52% to 81.58% .
Chemical Reactions Analysis
Types of Reactions: Forsythoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Forsythoside has a wide range of scientific research applications:
Chemistry: this compound is studied for its chemical properties and potential modifications to enhance its pharmacological effects.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Forsythoside exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Forsythoside is often compared with other phenylethanol glycosides such as phillyrin and phillygenin. These compounds share similar pharmacological properties but differ in their chemical structures and specific effects . For example:
This compound’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for various therapeutic applications.
Properties
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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